3-dehydro-L-gulonate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

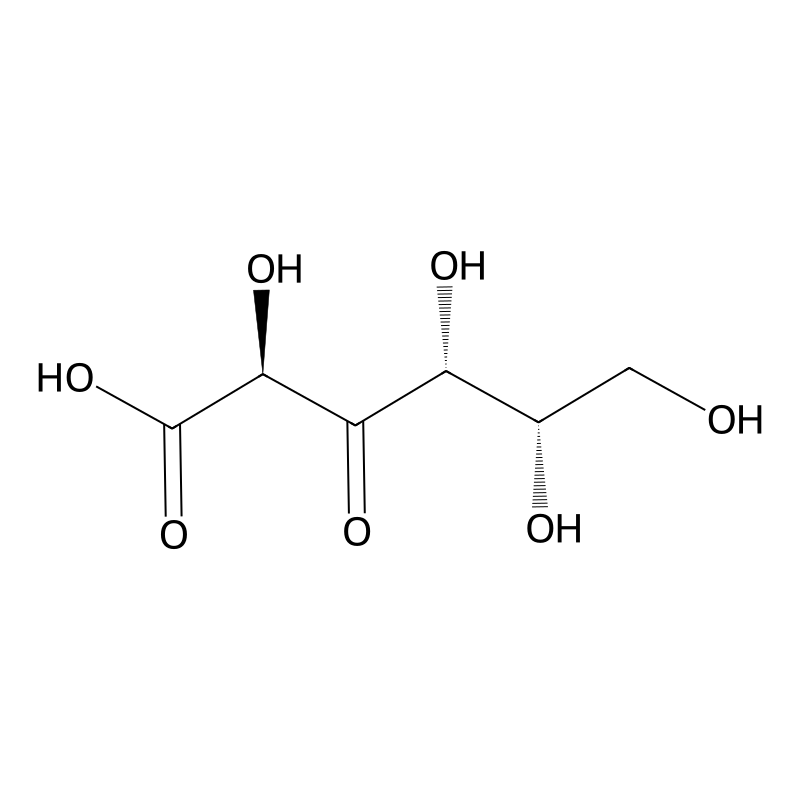

Isomeric SMILES

3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate.

3-dehydro-L-gulonate is a biochemical compound that plays a significant role in carbohydrate metabolism. It is derived from L-gulonate through the action of the enzyme L-gulonate 3-dehydrogenase, which catalyzes its formation by oxidizing L-gulonate in the presence of nicotinamide adenine dinucleotide (NAD+) as a cofactor. This compound is characterized by its keto group at the C3 position, distinguishing it from its precursor, L-gulonate. The molecular formula for 3-dehydro-L-gulonate is C6H8O7, and it exists in various forms, including its phosphorylated derivatives like 3-dehydro-L-gulonate 6-phosphate.

- Oxidation of L-Gulonate: The primary reaction involves the conversion of L-gulonate to 3-dehydro-L-gulonate, facilitated by the enzyme L-gulonate 3-dehydrogenase:This reaction is crucial for the metabolism of sugars and is part of the glucuronate-xylulose pathway .

- Decarboxylation: 3-dehydro-L-gulonate can also undergo decarboxylation to form other products, such as L-xylulose 5-phosphate, through enzymatic activity involving 3-dehydro-L-gulonate-6-phosphate decarboxylase .

3-dehydro-L-gulonate exhibits various biological activities primarily related to its role in metabolic pathways. It is involved in the metabolism of sugars and may play a role in energy production and cellular respiration. Additionally, its derivatives, particularly 3-dehydro-L-gulonate 6-phosphate, are important in the synthesis of other biomolecules and may influence cellular signaling pathways.

The synthesis of 3-dehydro-L-gulonate can be achieved through several methods:

- Enzymatic Oxidation: The most common method involves enzymatic oxidation of L-gulonate using L-gulonate 3-dehydrogenase. This process typically occurs in biological systems but can also be replicated in vitro under controlled conditions.

- Chemical Synthesis: Although less common, chemical synthesis routes have been explored that involve the oxidation of L-gulonate using chemical oxidizing agents.

3-dehydro-L-gulonate has several applications:

- Biochemical Research: It serves as a substrate for studying enzymatic reactions and metabolic pathways involving sugar metabolism.

- Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their biological activities.

- Food Industry: Compounds related to 3-dehydro-L-gulonate are sometimes studied for their roles in flavor and preservation.

Interaction studies involving 3-dehydro-L-gulonate focus on its role as a substrate for various enzymes and its effects on metabolic pathways. Research has shown that it interacts with specific enzymes such as L-gulonate 3-dehydrogenase and 3-dehydro-L-gulonate-6-phosphate decarboxylase, influencing their activity and stability . These interactions are critical for understanding how this compound fits into broader metabolic networks.

Several compounds are structurally or functionally similar to 3-dehydro-L-gulonate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Gulonate | Precursor with a hydroxyl group at C3 | Directly converted to 3-dehydro-L-gulonate |

| D-Galacturonate | Contains a carboxylic acid group | Plays a role in pectin metabolism |

| D-Mannuronate | Similar structure with different stereochemistry | Involved in alginate biosynthesis |

| D-Glucuronate | Contains a carboxylic acid group | Important in detoxification processes |

Uniqueness of 3-Dehydro-L-Gulonate

What sets 3-dehydro-L-gulonate apart from these similar compounds is its specific role as an intermediate in sugar metabolism and its unique oxidation state at the C3 position. This structural modification allows it to participate in distinct enzymatic reactions that are not applicable to its analogs.

Molecular Architecture and Stereochemical Properties

3-Dehydro-L-gulonate (C₆H₁₀O₇) is a six-carbon sugar acid with a molecular weight of 194.14 g/mol. Its IUPAC name, (2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid, reflects its stereochemical complexity, featuring three chiral centers at C2, C4, and C5. The compound’s structure includes a β-keto acid group at position 3, four hydroxyl groups at positions 2, 4, 5, and 6, and a terminal carboxylic acid group.

Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₁₀O₇ |

| Molecular weight | 194.14 g/mol |

| Chiral centers | C2 (S), C4 (R), C5 (S) |

| Functional groups | β-keto acid, 4 hydroxyl groups, carboxylate |

| Hydrogen bond donors | 5 |

| Hydrogen bond acceptors | 7 |

The stereochemistry is critical for its biological activity, as evidenced by its role in Escherichia coli metabolism. The S configuration at C2 and C5 and the R configuration at C4 create a distinct three-dimensional arrangement that facilitates interactions with enzymes like L-gulonate 3-dehydrogenase. The SMILES string OC[C@H](O)[C@@H](O)C(=O)[C@H](O)C(=O)O and InChIKey WTAHRPBPWHCMHW-LWKDLAHASA-N encode this stereochemical information, ensuring unambiguous identification in biochemical databases.

Comparative Analysis of Tautomeric Forms

3-Dehydro-L-gulonate exhibits keto-enol tautomerism due to its β-keto acid group. The equilibrium predominantly favors the keto form under physiological conditions, as the conjugated enol form is less stabilized in aqueous environments. However, computational studies on analogous hexulosonic acids suggest that intramolecular hydrogen bonding between the C2 hydroxyl and C3 keto groups may transiently stabilize the enol tautomer.

Tautomeric Stability Factors

| Tautomer | Stabilizing Interactions | Relative Energy (Theoretical) |

|---|---|---|

| Keto | Conjugation with carboxylate, solvation | Lower |

| Enol | Intramolecular H-bonding (C2–OH to C3=O) | Higher |

The enol form’s instability limits its detection in solution-phase studies, but crystallographic data (e.g., PDB 1q6l) reveal that enzyme-active sites may selectively stabilize specific tautomers during catalysis. For instance, in the decarboxylation reaction catalyzed by 3-dehydro-L-gulonate-6-phosphate decarboxylase, the keto form is the substrate, while the enol form may participate in transient intermediates.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography has elucidated the structural basis of 3-dehydro-L-gulonate’s interactions with metabolic enzymes. The dimeric crystal structure of rabbit L-gulonate 3-dehydrogenase (GDH) bound to NADH (PDB 2DPO) reveals how the compound’s hydroxyl and keto groups coordinate with active-site residues. The N-terminal Rossmann fold domain of GDH positions Ser124 and Glu97 to interact with the C3 keto and C4 hydroxyl groups, respectively, while the C-terminal helical domain stabilizes the dimer interface.

Key Crystallographic Insights

In the decarboxylase structure (PDB 1q6l), the substrate’s C6 phosphate group forms hydrogen bonds with Arg175 and Arg108, while the C3 keto group coordinates with a Mg²⁺ ion. This metal ion stabilizes the transition state during decarboxylation, facilitating the production of L-xylulose 5-phosphate. The compound’s bent conformation, induced by steric interactions between the C4 and C5 hydroxyl groups, is critical for substrate recognition by these enzymes.

Enzymatic Production via L-Gulonate 3-Dehydrogenase

The biosynthesis of 3-dehydro-L-gulonate occurs primarily through the enzymatic action of L-gulonate 3-dehydrogenase, a nicotinamide adenine dinucleotide-dependent oxidoreductase that catalyzes the oxidation of L-gulonate to produce 3-dehydro-L-gulonate, reduced nicotinamide adenine dinucleotide, and a proton [2] [4]. This enzyme, classified under the Enzyme Commission number 1.1.1.45, represents a critical component of the uronate cycle, functioning as an alternative glucose metabolic pathway that plays essential roles in glucuronide formation and the synthesis of glycosaminoglycans and ascorbic acid [1] [6].

The structural characteristics of L-gulonate 3-dehydrogenase reveal a dimeric protein architecture consisting of two identical subunits, each containing an amino-terminal domain with a Rossmann fold and a carboxyl-terminal domain with a novel helical fold [6] [36]. The enzyme demonstrates remarkable bifunctionality, serving not only as a metabolic enzyme but also as lambda-crystallin in rabbit lens tissue, representing a unique example of enzyme recruitment without gene duplication [4] [6]. The crystal structure analysis has identified eleven coenzyme-binding residues within the amino-terminal domain, with particular significance attributed to Serine 124, which exhibits two distinct side-chain conformers that are putative coenzyme and substrate-binding residues [6] [20].

The catalytic mechanism of L-gulonate 3-dehydrogenase involves an induced-fit mechanism upon coenzyme binding, where cofactor binding induces conformational changes in critical residues including Glutamate 97 and Serine 124, switching their activation state from resting to active for subsequent substrate recruitment [6]. Site-directed mutagenesis studies have revealed the functional significance of specific amino acid residues, with Histidine 145 serving as the catalytic base and Serine 124, Cysteine 125, Asparagine 196, and Arginine 231 participating in substrate binding [6] [4]. Notably, the Serine 124 to Alanine mutation results in a 500-fold decrease in catalytic efficiency, demonstrating the critical importance of this residue in enzymatic function [4].

Table 1: Kinetic and Structural Parameters of L-gulonate 3-dehydrogenase

| Parameter | Value | Functional Significance |

|---|---|---|

| Molecular Weight | ~35 kDa (monomer) | Forms functional dimers |

| Crystal Resolution | 1.70 Å (apo), 1.85 Å (NADH-bound) | High-resolution structural details |

| Active Site Residues | His145, Ser124, Cys125, Asn196, Arg231 | Network-based substrate recognition |

| Cofactor Specificity | NAD+ > NADP+ | Asp36 determines specificity |

| Dimerization Interface | 22 hydrogen bonds, 104 van der Waals interactions | Enhanced thermostability |

| Catalytic Efficiency | 500-fold decrease with S124A mutation | Critical role of Ser124 |

The enzyme exhibits unique regulatory properties, particularly its modulation by inorganic phosphate, which decreases catalytic efficiency in a dose-dependent manner while simultaneously providing protection against thermal and urea denaturation [4]. Kinetic analysis suggests that phosphate binds to both the free enzyme and its nicotinamide adenine dinucleotide complex through a sequential ordered mechanism [4]. The cofactor specificity of the enzyme strongly favors nicotinamide adenine dinucleotide over nicotinamide adenine dinucleotide phosphate, with the Aspartate 36 to Arginine mutation leading to a switch in favor of nicotinamide adenine dinucleotide phosphate specificity, highlighting the critical role of Aspartate 36 in determining coenzyme specificity [4].

Role in Pentose-Glucuronate Interconversion Network

3-dehydro-L-gulonate serves as a pivotal intermediate within the pentose-glucuronate interconversion network, a complex metabolic pathway that facilitates the transformation of pentose sugars and glucuronate derivatives [11] [12]. This network encompasses approximately 28 different metabolic components in humans and plays crucial roles in gluconeogenesis, transamination, deamination, and lipogenesis processes [12]. The pentose and glucuronate interconversions represent an important carbohydrate metabolic pathway involving the interconversions of monosaccharide pentose and glucuronate, which are salts or esters of glucuronic acid [11] [12].

Within this network, 3-dehydro-L-gulonate functions as a central hub connecting various metabolic pathways through its conversion to L-xylulose via the action of 3-dehydro-L-gulonate decarboxylase [26] [27]. This decarboxylation reaction represents a carbon-carbon bond cleavage catalyzed by enzymes belonging to the lyase family, specifically the carboxy-lyases [26]. The systematic name for this enzyme class is 3-dehydro-L-gulonate carboxy-lyase with L-xylulose formation, and this enzymatic step is essential for maintaining the flow of metabolites through the pentose-glucuronate interconversion pathway [26].

The metabolic significance of 3-dehydro-L-gulonate within the pentose-glucuronate network extends beyond simple substrate conversion, as it represents a critical branch point that connects glucose metabolism to the pentose phosphate pathway [9] [25]. The compound serves as an intermediate in the formation of xylulose-5-phosphate, which subsequently feeds into the pentose phosphate pathway through a series of enzymatic conversions involving L-xylulose, xylitol, and D-xylulose [25]. This pathway effectively returns glucose-derived metabolites to central carbohydrate metabolism, providing an alternative route for glucose utilization that bypasses traditional glycolytic processes [16].

Table 2: Metabolic Connections in Pentose-Glucuronate Interconversion

| Metabolic Component | Role of 3-dehydro-L-gulonate | Enzymatic Connection |

|---|---|---|

| L-gulonate | Substrate for oxidation | L-gulonate 3-dehydrogenase |

| L-xylulose | Product of decarboxylation | 3-dehydro-L-gulonate decarboxylase |

| Xylulose-5-phosphate | Ultimate pentose phosphate pathway entry | Multi-step conversion |

| Glucuronate pathway | Central intermediate | Uronate cycle component |

| Alternative glucose metabolism | Parallel processing route | Non-glycolytic pathway |

The pentose-glucuronate interconversion network demonstrates remarkable metabolic flexibility, particularly in cancer metabolism where altered glucose utilization patterns have been observed [21] [22]. Research has revealed that certain cancer subtypes exhibit significant dysregulation of pentose and glucuronate interconversion pathways, with some cancer types showing predominantly upregulated expression while others demonstrate downregulation of pathway components [22]. The lung cancer subtypes, particularly lung adenocarcinoma and lung squamous cell carcinoma, show upregulation of the greatest number of genes within this pathway, though the magnitude varies significantly between subtypes [22].

Connection to Ascorbate-Aldarate Metabolism

The connection between 3-dehydro-L-gulonate and ascorbate-aldarate metabolism represents a fundamental link between carbohydrate metabolism and antioxidant defense systems [14] [7]. Ascorbate and aldarate metabolism constitutes an important carbohydrate metabolic pathway that protects cells against oxidative damage resulting from aerobic metabolism and environmental pollutants [14]. This metabolic pathway is closely involved in the transformation processes that affect oxidative stress responses, which are associated with various pathological conditions including cardiovascular disease, cancer, aging, and neurodegenerative diseases [14].

3-dehydro-L-gulonate functions as an intermediate in ascorbic acid degradation pathways, serving as a substrate for enzymatic reactions that ultimately lead to the formation of central metabolic intermediates [7] [3]. The compound participates in reactions catalyzed by 2,3-diketo-L-gulonate reductase, which converts 2,3-diketo-L-gulonate in the presence of reduced nicotinamide adenine dinucleotide to form 3-keto-L-gulonate [7]. This enzymatic step represents part of the complex network of reactions that facilitate the catabolism of ascorbic acid under different physiological conditions [7].

The metabolic fate of 3-dehydro-L-gulonate in ascorbate metabolism varies depending on cellular conditions and organism type [7] [3]. In facultatively aerobic bacteria such as Escherichia coli, ascorbate degradation occurs through different pathways under aerobic and anaerobic conditions [7]. The anaerobic pathway involves phosphorylation of ascorbate mediated by phosphoenolpyruvate carbohydrate phosphotransferase system transporters, while the aerobic pathway proceeds via 2,3-dioxo-L-gulonate [7]. Both pathways ultimately produce D-xylulose 5-phosphate, a central metabolite that feeds into the pentose phosphate pathway [7].

The enzymatic conversion of 3-dehydro-L-gulonate to subsequent metabolites involves the action of 3-dehydro-L-gulonate-6-phosphate decarboxylase in phosphorylated forms of the compound [3] [27]. This enzyme, also known as 3-keto-L-gulonate 6-phosphate decarboxylase, catalyzes the decarboxylation of 3-keto-L-gulonate 6-phosphate to produce L-xylulose 5-phosphate and carbon dioxide [27] [29]. The enzyme demonstrates promiscuous activity and can catalyze low levels of D-arabino-hex-3-ulose 6-phosphate synthase reactions, converting D-ribulose 5-phosphate and formaldehyde to D-arabino-hex-3-ulose 6-phosphate [27].

Table 3: Ascorbate-Aldarate Metabolic Connections

| Metabolic Process | Role of 3-dehydro-L-gulonate | Physiological Significance |

|---|---|---|

| Ascorbate degradation | Intermediate metabolite | Links antioxidant metabolism to central pathways |

| Oxidative stress response | Metabolic product formation | Cellular protection mechanism |

| Aerobic metabolism | Substrate for further conversion | Energy metabolism integration |

| Anaerobic metabolism | Alternative pathway component | Metabolic flexibility |

| Pentose phosphate pathway entry | Precursor formation | Central metabolism connection |

The connection between 3-dehydro-L-gulonate and ascorbate metabolism extends to the regulation of cellular redox states and the maintenance of antioxidant capacity [14] [32]. The metabolic flux through ascorbate-aldarate pathways can influence the availability of reducing equivalents and the cellular capacity to respond to oxidative stress [14]. This metabolic integration demonstrates the importance of 3-dehydro-L-gulonate not only as a simple metabolic intermediate but as a component of complex regulatory networks that govern cellular homeostasis and stress responses [14] [7].

Phosphoenolpyruvate Transferase System Components

The primary pathway for 3-dehydro-L-gulonate phosphorylation operates through the phosphoenolpyruvate-dependent phosphotransferase system. In Escherichia coli, this system involves several key components encoded by specific operons. The sgaTBA genes encode the core phosphotransferase machinery, including a 12-transmembrane segment transporter (SgaT), an enzyme IIB-like protein (SgaB), and an enzyme IIA-like protein (SgaA) [3]. These proteins function collectively with the general phosphotransferase proteins enzyme I and histidine-containing protein to facilitate the phosphoryl transfer from phosphoenolpyruvate to L-ascorbate [4] [5].

The transport mechanism exhibits remarkable specificity, with an apparent Km for L-ascorbate of 9 μM [3]. The phosphoryl transfer pathway follows the sequence: phosphoenolpyruvate → enzyme I-P → HPr-P → IIA-P → IIB-P → substrate [6]. This multi-step phosphorylation cascade ensures efficient energy coupling between phosphoenolpyruvate consumption and substrate transport.

Direct Phosphorylation Mechanisms

Beyond the phosphotransferase system, direct phosphorylation of 3-dehydro-L-gulonate occurs through the action of L-xylulose/3-keto-L-gulonate kinase, encoded by the yiaP gene (also designated lyxK) [1] [7]. This enzyme demonstrates dual substrate specificity, catalyzing the phosphorylation of both 3-dehydro-L-gulonate and L-xylulose using adenosine triphosphate as the phosphoryl donor [8]. The kinetic parameters for this enzyme have been characterized, revealing its capability to efficiently process both substrates in the presence of magnesium ions as cofactors.

The enzyme exhibits a molecular architecture typical of sugar kinases, requiring magnesium ions for optimal catalytic activity. The phosphorylation reaction proceeds through a mechanism involving the formation of a ternary complex between the enzyme, adenosine triphosphate, and the substrate, ultimately yielding 3-dehydro-L-gulonate 6-phosphate and adenosine diphosphate [8].

| Enzyme | Gene | Function | Cofactor/Requirement | Organism |

|---|---|---|---|---|

| L-xylulose/3-keto-L-gulonate kinase (LyxK) | yiaP/lyxK | Phosphorylates 3-dehydro-L-gulonate to 3-dehydro-L-gulonate 6-phosphate | ATP/Mg²⁺ | E. coli |

| 3-dehydro-L-gulonate-6-phosphate decarboxylase (UlaD) | ulaD | Decarboxylates 3-dehydro-L-gulonate 6-phosphate to L-xylulose 5-phosphate (anaerobic) | Mg²⁺ | E. coli |

| 3-dehydro-L-gulonate-6-phosphate decarboxylase (SgbH) | sgbH | Decarboxylates 3-dehydro-L-gulonate 6-phosphate to L-xylulose 5-phosphate (aerobic) | Mg²⁺ | E. coli |

| L-ascorbate-6-phosphate lactonase (UlaG) | ulaG/yjfR | Hydrolyzes L-ascorbate-6-phosphate to 3-dehydro-L-gulonate 6-phosphate | Mn²⁺ | E. coli |

| Phosphoenolpyruvate:ascorbate phosphotransferase system | sgaTBA | Transport and phosphorylation of L-ascorbate to L-ascorbate 6-phosphate | Phosphoenolpyruvate, EI, HPr | E. coli |

Regulatory Mechanisms in Phosphorylation

The phosphorylation pathways are subject to complex regulatory mechanisms that respond to both nutritional status and environmental conditions. The sgaTBA genes are regulated at the transcriptional level by multiple factors, including the yjfQ gene product, cyclic adenosine monophosphate receptor protein, and fumarate and nitrate reduction regulatory protein [3]. This multi-layered regulation ensures that the phosphorylation machinery is expressed only when required for L-ascorbate utilization.

The phosphotransferase system components also play regulatory roles beyond their catalytic functions. The phosphorylation state of enzyme IIA influences the activity of adenylate cyclase, thereby affecting the intracellular levels of cyclic adenosine monophosphate and consequently the expression of numerous genes involved in carbon metabolism [6].

Decarboxylation Reactions Catalyzed by KGPDC Enzymes

The decarboxylation of 3-dehydro-L-gulonate 6-phosphate represents a pivotal reaction in the catabolic processing of this compound. This transformation is catalyzed by a family of enzymes collectively known as 3-keto-L-gulonate-6-phosphate decarboxylases, which belong to the orotidine 5'-monophosphate decarboxylase suprafamily [9] [10].

Structural Architecture and Active Site Organization

The 3-keto-L-gulonate-6-phosphate decarboxylases exhibit a characteristic (β/α)₈ barrel fold, typical of many enzymes in the orotidine monophosphate decarboxylase suprafamily [11] [12]. These enzymes function as homodimers, with each monomer contributing to the formation of two active sites. The molecular weight of individual subunits is approximately 23.5 kilodaltons, and the overall structure consists of 216 amino acids arranged in the characteristic barrel configuration [13] [11].

The active site architecture incorporates several strictly conserved residues that are essential for catalytic function. Key residues include lysine 64, aspartic acid 67, histidine 136, and arginine 139, each playing specific roles in substrate binding, intermediate stabilization, and product formation [10] [14]. The spatial arrangement of these residues creates a binding pocket that accommodates the 3-dehydro-L-gulonate 6-phosphate substrate and facilitates the decarboxylation reaction.

Catalytic Mechanism and Intermediate Formation

The decarboxylation mechanism proceeds through the formation of a magnesium ion-stabilized 1,2-cis-enediolate intermediate [10] [12]. This mechanism differs significantly from the metal ion-independent decarboxylation catalyzed by orotidine 5'-monophosphate decarboxylase, despite the structural similarities between these enzymes [9].

The reaction begins with substrate binding, during which the carboxylate group of 3-dehydro-L-gulonate 6-phosphate is destabilized by interactions with hydrophobic residues in the active site [15]. This destabilization facilitates the departure of carbon dioxide and the formation of the enediolate intermediate. Contrary to initial expectations, the intermediate does not involve bidentate coordination of both enediolate oxygen atoms to the magnesium ion. Instead, only the oxygen on carbon 2 coordinates to the magnesium ion, while the oxygen on carbon 1 forms hydrogen bonds with lysine 64 and aspartic acid 67 [10].

The stabilization of the 1,2-cis-enediolate intermediate is achieved through multiple interactions. Lysine 64 forms hydrogen bonds to both carbon 1 and carbon 2 oxygen atoms, while also serving to stabilize the cis conformation of the enediolate [10]. The magnesium ion provides additional stabilization through coordination with the carbon 2 oxygen atom and several water molecules.

Proton Transfer and Product Formation

The final step of the catalytic cycle involves the protonation of the enediolate intermediate to form L-xylulose 5-phosphate. Histidine 136 has been identified as the general acid responsible for this protonation step [10] [14]. The protonation occurs in a non-stereospecific manner, allowing for the formation of the final product.

Structural studies have revealed that the enzyme undergoes significant conformational changes during the catalytic cycle. In Streptococcus mutans 3-keto-L-gulonate-6-phosphate decarboxylase, an 8 Å movement of the αB-helix and other structural rearrangements occur upon ligand binding [16]. These conformational changes involve the flexibility of both the α-helix lid and the side chains of arginine 144 and arginine 197, which are associated with substrate binding and product release.

| Enzyme Type | EC Number | Molecular Weight (kDa) | Structure | Active Site Residues | Mechanism |

|---|---|---|---|---|---|

| 3-keto-L-gulonate-6-phosphate decarboxylase (UlaD) | 4.1.1.85 | 23.53 | Homodimer, (β/α)₈ barrel | Lys64, Asp67, His136, Arg139 | Mg²⁺-stabilized 1,2-cis-enediolate intermediate |

| 3-keto-L-gulonate-6-phosphate decarboxylase (SgbH) | 4.1.1.85 | Similar to UlaD | Similar to UlaD | Similar to UlaD | Similar to UlaD |

| 3-keto-L-gulonate-6-phosphate decarboxylase (KGPDC) | 4.1.1.85 | 23.6 | Homodimer, (β/α)₈ barrel | Lys64, Asp67, His136 | Si-face protonation mechanism |

| 3-keto-L-gulonate-6-phosphate decarboxylase (S. mutans) | 4.1.1.85 | Not specified | Similar structure | Arg144, Arg197 | Open-closed conformational change |

Enzyme Variants and Functional Diversity

Multiple variants of 3-keto-L-gulonate-6-phosphate decarboxylase exist within bacterial systems, each adapted to specific physiological conditions. In Escherichia coli, two primary variants are encoded by the ulaD and sgbH genes [1] [17]. These enzymes share similar structural features and catalytic mechanisms but are regulated differently and function under distinct environmental conditions.

The UlaD enzyme primarily functions under anaerobic conditions as part of the ula operon, which is involved in L-ascorbate fermentation [1]. In contrast, the SgbH enzyme operates under aerobic conditions and is part of the yiaK-S operon [18] [19]. Despite their functional similarities, these enzymes exhibit distinct regulatory patterns and may have evolved to optimize performance under their respective physiological conditions.

Anaerobic vs. Aerobic Degradation Routes

The degradation of 3-dehydro-L-gulonate proceeds through fundamentally different pathways depending on the availability of oxygen. These pathways involve distinct sets of enzymes, regulatory mechanisms, and metabolic outcomes, reflecting the evolutionary adaptation of bacterial systems to diverse environmental conditions [18] [19] [20].

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of 3-dehydro-L-gulonate primarily occurs through the ula operon pathway in Escherichia coli [1] [2]. This pathway begins with the transport of L-ascorbate via the phosphoenolpyruvate-dependent phosphotransferase system, which simultaneously phosphorylates the substrate to form L-ascorbate 6-phosphate [21].

The anaerobic pathway involves several key enzymatic steps. L-ascorbate 6-phosphate is hydrolyzed by the lactonase UlaG to form 3-dehydro-L-gulonate 6-phosphate [22] [23]. This intermediate is then decarboxylated by the UlaD enzyme to produce L-xylulose 5-phosphate and carbon dioxide [24]. The L-xylulose 5-phosphate is subsequently processed by L-xylulose 5-phosphate 3-epimerase (UlaE) to form L-ribulose 5-phosphate, which is then converted to D-xylulose 5-phosphate by L-ribulose 5-phosphate 4-epimerase (UlaF) [1].

The final product, D-xylulose 5-phosphate, enters the pentose phosphate pathway, where it is metabolized to glycolytic intermediates [25] [26]. This integration allows the carbon skeleton of the original L-ascorbate molecule to be efficiently incorporated into central metabolic pathways for energy production and biosynthetic processes.

Aerobic Degradation Mechanisms

Aerobic degradation of 3-dehydro-L-gulonate involves a more complex regulatory network and additional enzymatic components compared to the anaerobic pathway [18] [19]. Under aerobic conditions, both the ula regulon and the yiaK-S operon are required for efficient L-ascorbate utilization [20].

The aerobic pathway shares several enzymes with the anaerobic route but employs paralogous proteins that may exhibit different kinetic properties or regulatory characteristics [18]. The decarboxylation step is catalyzed by enzymes from both operons: UlaD from the ula operon and YiaQ (also known as SgbH) from the yiaK-S operon [17]. Similarly, the subsequent epimerization reactions are carried out by UlaE/YiaR and UlaF/YiaS, representing functional pairs of enzymes with similar catalytic activities [19].

A distinguishing feature of aerobic L-ascorbate metabolism is the requirement for specific amino acids in the culture medium. Amino acids such as proline, threonine, or glutamine are necessary to support aerobic growth on L-ascorbate [18] [19]. These amino acids may function by allowing yiaK-S operon induction, thereby increasing the metabolic flux of L-ascorbate dissimilation, or by reducing the rate of L-ascorbate oxidation [20].

Oxidative Stress Management

Aerobic metabolism of 3-dehydro-L-gulonate is accompanied by the generation of reactive oxygen species, necessitating the activation of oxidative stress response mechanisms [18] [19]. Proteomic analysis has revealed enhanced expression of alkyl hydroperoxide reductase encoded by the ahpC gene during aerobic L-ascorbate metabolism [19]. This response is controlled by the OxyR global regulator, which senses hydrogen peroxide formation and activates appropriate defensive mechanisms.

The formation of hydrogen peroxide during aerobic L-ascorbate metabolism is consistent with the chemical reactivity of L-ascorbate under oxidizing conditions [27]. L-ascorbate can undergo spontaneous oxidation to form dehydroascorbic acid, which can further degrade to form various oxidation products including hydrogen peroxide [27]. The bacterial oxidative stress response systems must therefore be activated to maintain cellular viability during aerobic L-ascorbate utilization.

Regulatory Networks and Environmental Adaptation

The regulation of anaerobic versus aerobic degradation pathways involves complex networks of transcriptional regulators that respond to oxygen availability and substrate presence [20]. Under anaerobic conditions, the ula operon is regulated by the UlaR repressor and is subject to catabolite repression through the cyclic adenosine monophosphate receptor protein system [1].

Aerobic metabolism involves additional regulatory complexity. The yiaK-S operon is regulated by the YiaJ repressor and shows oxygen-dependent expression patterns [20]. The expression of this operon is positively regulated by oxygen availability, ensuring that the aerobic-specific enzymes are produced only when required [28].

The regulatory mechanisms also involve the recognition of L-ascorbate 6-phosphate as the inducer molecule for both the ula regulon and the yiaK-S operon [20]. This compound is formed exclusively by the action of the UlaABC phosphotransferase system, explaining why strains lacking the ula genetic system cannot efficiently utilize L-ascorbate under either anaerobic or aerobic conditions [28].

| Condition | Transport System | Key Enzymes | Regulation | Oxidative Stress Response |

|---|---|---|---|---|

| Anaerobic (E. coli) | PTS (UlaABC) | UlaG, UlaD, UlaE, UlaF | UlaR repressor, CRP-cAMP | Not required |

| Aerobic (E. coli) | PTS (UlaABC) + YiaMNO | UlaG, UlaD/YiaQ, UlaE/YiaR, UlaF/YiaS | UlaR + YiaJ repressors, oxygen-dependent | AhpC (alkyl hydroperoxide reductase) |

| Aerobic (K. pneumoniae) | PTS (UlaABC) + YiaMNO | Similar to E. coli aerobic | UlaR + YiaJ, oxygen-dependent | Similar stress response |

| Aerobic (S. mutans) | PTS (SgaT, PtxA, PtxB) | SgaT, SMU.273, SMU.274, SMU.275 | L-ascorbate induction | Enhanced under aerobic conditions |

Integration with Central Metabolism

Both anaerobic and aerobic degradation pathways ultimately channel the carbon skeleton of 3-dehydro-L-gulonate into the pentose phosphate pathway [25] [26]. The pentose phosphate pathway serves multiple functions in cellular metabolism, including the generation of reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate, the production of ribose 5-phosphate for nucleotide synthesis, and the generation of erythrose 4-phosphate for aromatic amino acid biosynthesis [29].

Physical Description

XLogP3

Wikipedia

3-dehydro-L-gulonic acid